molecular formula C10H12N2O2 B12275730 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1187931-29-8

6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B12275730
CAS No.: 1187931-29-8
M. Wt: 192.21 g/mol
InChI Key: IDOFUCXHAUJAEQ-ZCFIWIBFSA-N
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Description

6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one is a chemical compound with a unique structure that includes a benzoxazine ring fused with an aminoethyl group

Preparation Methods

The synthesis of 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzoxazine ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aminoethyl group can participate in substitution reactions with halides or other electrophiles, forming substituted products.

Scientific Research Applications

6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing molecules with specific biological activities.

    Industry: It can be used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This compound may also participate in signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one can be compared with other benzoxazine derivatives and aminoethyl-containing compounds. Similar compounds include:

    6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-1,4-benzoxazine: A closely related compound with similar structural features.

    2-aminoethylbenzoxazine:

    Benzoxazine-3-one derivatives: A broader class of compounds with varying substituents on the benzoxazine ring, each with unique properties and applications.

Properties

CAS No.

1187931-29-8

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

6-[(1R)-1-aminoethyl]-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C10H12N2O2/c1-6(11)7-2-3-9-8(4-7)12-10(13)5-14-9/h2-4,6H,5,11H2,1H3,(H,12,13)/t6-/m1/s1

InChI Key

IDOFUCXHAUJAEQ-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=CC2=C(C=C1)OCC(=O)N2)N

Canonical SMILES

CC(C1=CC2=C(C=C1)OCC(=O)N2)N

Origin of Product

United States

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